molecular formula C21H27ClN2O2 B3985602 N-(4-phenylmethoxyphenyl)-3-piperidin-1-ylpropanamide;hydrochloride

N-(4-phenylmethoxyphenyl)-3-piperidin-1-ylpropanamide;hydrochloride

Cat. No.: B3985602
M. Wt: 374.9 g/mol
InChI Key: GJPKUNXPHPWLPB-UHFFFAOYSA-N
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Description

N-(4-phenylmethoxyphenyl)-3-piperidin-1-ylpropanamide;hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperidines. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound also features a phenylmethoxy group attached to a phenyl ring, and a propanamide group linked to the piperidine ring. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylmethoxyphenyl)-3-piperidin-1-ylpropanamide;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Phenylmethoxyphenyl Intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base to form 4-phenylmethoxyphenol.

    Formation of the Piperidinyl Intermediate: The next step involves the reaction of 4-phenylmethoxyphenol with 3-chloropropionyl chloride in the presence of a base to form N-(4-phenylmethoxyphenyl)-3-chloropropanamide.

    Formation of the Final Compound: The final step involves the reaction of N-(4-phenylmethoxyphenyl)-3-chloropropanamide with piperidine in the presence of a base to form N-(4-phenylmethoxyphenyl)-3-piperidin-1-ylpropanamide. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenylmethoxyphenyl)-3-piperidin-1-ylpropanamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-(4-phenylmethoxyphenyl)-3-piperidin-1-ylpropanamide;hydrochloride has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-phenylmethoxyphenyl)-3-piperidin-1-ylpropanamide;hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(4-phenylmethoxyphenyl)-3-[4-(phenylmethyl)-1-piperazinyl]propanamide: This compound has a similar structure but features a piperazine ring instead of a piperidine ring.

    N-(2-methylpropyl)-1-[(4-phenylmethoxyphenyl)methyl]-4-piperidinecarboxamide: This compound has a similar core structure but different substituents.

Uniqueness

N-(4-phenylmethoxyphenyl)-3-piperidin-1-ylpropanamide;hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which enhances its solubility and stability. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(4-phenylmethoxyphenyl)-3-piperidin-1-ylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2.ClH/c24-21(13-16-23-14-5-2-6-15-23)22-19-9-11-20(12-10-19)25-17-18-7-3-1-4-8-18;/h1,3-4,7-12H,2,5-6,13-17H2,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPKUNXPHPWLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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